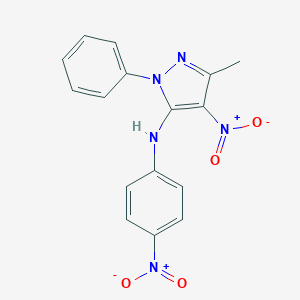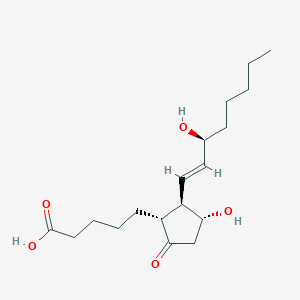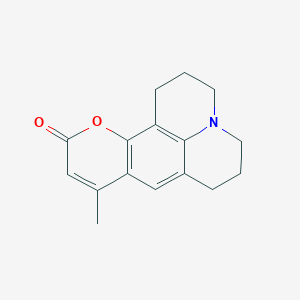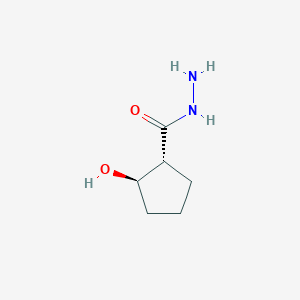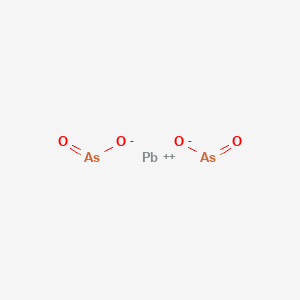
Lead arsenite
Vue d'ensemble
Description
Lead arsenite is an inorganic compound with the chemical formula ( \text{Pb(AsO}_2\text{)}_2 ). It is a white powder that is insoluble in water and is known for its toxicity. This compound has been historically used as a pesticide, but its use has been largely discontinued due to its hazardous nature.
Méthodes De Préparation
Lead arsenite can be synthesized through the reaction of lead nitrate with sodium arsenite. The reaction is typically carried out in an aqueous solution, resulting in the formation of this compound as a precipitate. The reaction can be represented as follows:
[ \text{Pb(NO}_3\text{)}_2 + 2 \text{NaAsO}_2 \rightarrow \text{Pb(AsO}_2\text{)}_2 + 2 \text{NaNO}_3 ]
In industrial settings, this compound can be produced by reacting lead oxide with arsenic trioxide in the presence of a reducing agent. The reaction conditions typically involve heating the mixture to a high temperature to facilitate the reaction.
Analyse Des Réactions Chimiques
Lead arsenite undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form lead arsenate. This reaction typically occurs in the presence of an oxidizing agent such as hydrogen peroxide.
[ \text{Pb(AsO}_2\text{)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{Pb(AsO}_4\text{)}_2 + \text{H}_2\text{O} ]
-
Reduction: : this compound can be reduced to elemental lead and arsenic. This reaction can be carried out using a reducing agent such as hydrogen gas.
[ \text{Pb(AsO}_2\text{)}_2 + 4 \text{H}_2 \rightarrow \text{Pb} + 2 \text{As} + 4 \text{H}_2\text{O} ]
-
Substitution: : this compound can undergo substitution reactions with other metal salts to form different arsenite compounds. For example, reacting this compound with copper sulfate can produce copper arsenite.
[ \text{Pb(AsO}_2\text{)}_2 + \text{CuSO}_4 \rightarrow \text{Cu(AsO}_2\text{)}_2 + \text{PbSO}_4 ]
Applications De Recherche Scientifique
Chemistry: Lead arsenite is used as a reagent in analytical chemistry for the detection and quantification of arsenic and lead ions.
Biology: Research has explored the toxicological effects of this compound on biological systems, including its impact on cellular processes and its potential use as a model compound for studying arsenic toxicity.
Medicine: Although not used therapeutically, this compound has been studied for its potential effects on human health, particularly in relation to its toxicity and carcinogenicity.
Industry: Historically, this compound was used as a pesticide, but its use has been discontinued due to its hazardous nature. It has also been studied for its potential use in the immobilization of heavy metals in contaminated soils.
Mécanisme D'action
The toxic effects of lead arsenite are primarily due to its ability to interfere with cellular processes. This compound can inhibit the activity of various enzymes by binding to their active sites, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The compound can interfere with DNA repair mechanisms, leading to mutations and potentially contributing to carcinogenesis.
Comparaison Avec Des Composés Similaires
Lead arsenite is similar to other arsenic-containing compounds such as lead arsenate and calcium arsenate. it is unique in its specific chemical structure and reactivity.
Lead Arsenate: Lead arsenate (( \text{PbHAsO}_4 )) is another arsenic-containing compound that was widely used as a pesticide. It is more soluble in water compared to this compound and has different chemical properties.
Calcium Arsenate: Calcium arsenate (( \text{Ca}_3(\text{AsO}_4)_2 )) is another arsenate compound used as a pesticide. It has different solubility and reactivity compared to this compound.
This compound’s unique properties make it distinct from these similar compounds, particularly in terms of its reactivity and applications.
Propriétés
IUPAC Name |
lead(2+);oxoarsinite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsHO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOKPVUWYKONLQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]=O.[O-][As]=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O4Pb, Array | |
| Record name | LEAD(II) ARSENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3734 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD(II) ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897141 | |
| Record name | Lead arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead(II) arsenite is a white powder. It is insoluble in water. It is toxic by inhalation and by ingestion., White solid; Insoluble in water; [Merck Index], WHITE POWDER. | |
| Record name | LEAD(II) ARSENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3734 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead(II) arsenite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD(II) ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LEAD(II) ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.85 g/cm³ | |
| Record name | LEAD(II) ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
10031-13-7 | |
| Record name | LEAD(II) ARSENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3734 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead arsenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead arsenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD(II) ARSENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67IKE0746A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEAD(II) ARSENITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
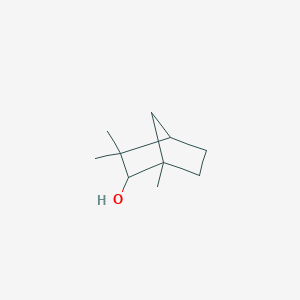

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
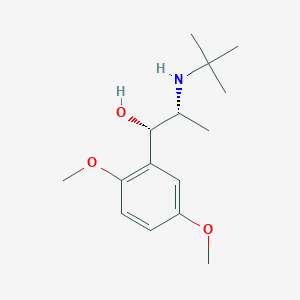
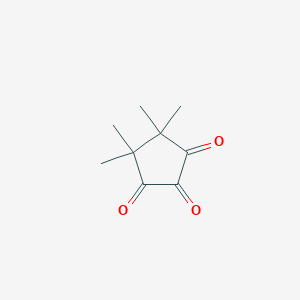
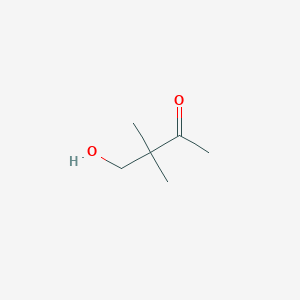
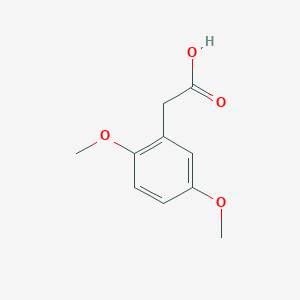
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
